Specific Scientific Field: Physical Chemistry
Summary of the Application: 2-Methylbenzotrifluoride is used in the study of bromination of alkylbenzenes and alkoxybenzenes in aqueous solution.
Methods of Application or Experimental Procedures: Kinetic experiments were conducted in batch reactors to evaluate the contributions of steric and electronic effects on bromination of monosubstituted alkylbenzenes (ethyl, isopropyl, tert-butyl) and alkoxybenzenes (ethoxy, isopropoxy, tert-butoxy).
Results or Outcomes: The study found that the structure of the substituent has a significant effect on bromination rates. For bromination at the para position of alkylbenzenes, overall reactivity increased from tert-butyl < ethyl ≈ isopropyl.
Specific Scientific Field: Organic Chemistry
Summary of the Application: 2-Methylbenzotrifluoride is used as a solvent for traditional organic synthesis and fluorous synthesis.
Methods of Application or Experimental Procedures: Benzotrifluoride (BTF) and related compounds are used as solvents for a wide range of chemistry including ionic, transition-metal catalyzed and thermal reactions. BTF and related solvents are also crucial components of fluorous synthesis since they can dissolve both standard organic molecules and highly fluorinated molecules.
Results or Outcomes: The use of BTF and related solvents in both traditional organic and new fluorous synthesis has been summarized in a chapter of the book series: Topics in Current Chemistry.
Specific Scientific Field: Biochemistry
Summary of the Application: 2-Methylbenzotrifluoride is used in biochemistry, specifically in techniques such as electrophoresis, Western blotting, and ELISA.
Methods of Application or Experimental Procedures: In electrophoresis, 2-Methylbenzotrifluoride can be used as a component of the running buffer or gel solution. In ELISA, it can be used as a solvent for the antigens, antibodies, or detection reagents.
2-Methylbenzotrifluoride is an aromatic compound with the molecular formula and a molar mass of approximately 160.14 g/mol. It features a benzene ring substituted with a methyl group and three fluorine atoms, specifically at the 2-position relative to the methyl group. This compound is typically a colorless liquid with a faint odor and is known for its stability under normal conditions. Its chemical structure contributes to its unique physical and chemical properties, making it valuable in various applications.
For example, the combustion reaction can be represented as:
Several methods exist for synthesizing 2-Methylbenzotrifluoride:
2-Methylbenzotrifluoride finds applications in several fields:
Several compounds share structural similarities with 2-Methylbenzotrifluoride. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Benzotrifluoride | Lacks a methyl group; used as a solvent | |
| 3-Fluorobenzotrifluoride | Contains an additional fluorine atom | |
| Toluene | A simpler structure without fluorine | |
| 4-Methylbenzotrifluoride | Similar structure but with different substitution pattern |
Uniqueness of 2-Methylbenzotrifluoride:
Flammable;Irritant